molecular formula C14H17BrF3NO3 B13724114 tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate

tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate

Cat. No.: B13724114
M. Wt: 384.19 g/mol
InChI Key: VKOLFOXPVMEKFZ-UHFFFAOYSA-N
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Description

tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate is a carbamate derivative featuring a phenoxyethyl backbone substituted with bromo (Br) and trifluoromethyl (CF₃) groups. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging its bromo substituent for further functionalization (e.g., cross-coupling reactions) and the electron-withdrawing CF₃ group to modulate electronic and steric properties . Its structural framework is common in drug discovery, particularly for targeting enzymes or receptors where halogenated aromatic systems enhance binding affinity .

Properties

Molecular Formula

C14H17BrF3NO3

Molecular Weight

384.19 g/mol

IUPAC Name

tert-butyl N-[2-[3-bromo-4-(trifluoromethyl)phenoxy]ethyl]carbamate

InChI

InChI=1S/C14H17BrF3NO3/c1-13(2,3)22-12(20)19-6-7-21-9-4-5-10(11(15)8-9)14(16,17)18/h4-5,8H,6-7H2,1-3H3,(H,19,20)

InChI Key

VKOLFOXPVMEKFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

One common synthetic route involves the use of tert-butyl nitrite (t-BuONO) and a radical initiator such as benzoyl peroxide (BPO) to facilitate the addition of the trifluoromethyl group . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Molecular Structure and Characteristics

  • Molecular Formula : C₁₂H₁₃BrF₃NO₃
  • Molecular Weight : 356.14 g/mol
  • CAS Number : 1057720-35-0

The compound features a tert-butyl group attached to a carbamate moiety, along with a phenoxy group substituted with a bromine and trifluoromethyl group. This unique structure confers specific properties that make it suitable for various applications.

Pharmaceutical Applications

Mechanism of Action : The compound's structure suggests potential interactions with biological targets, including enzymes and receptors involved in metabolic pathways. Its ability to modulate these pathways makes it a candidate for drug development.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of derivatives synthesized from tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate. The derivatives were tested for their efficacy using the carrageenan-induced rat paw edema model. Results indicated that several derivatives exhibited significant inhibition of inflammation compared to standard treatments, highlighting the compound's potential as a therapeutic agent .

CompoundActivity LevelMethod of Synthesis
Derivative AHighAlkylation reaction
Derivative BModerateEsterification
Derivative CLowDirect fluorination

Agrochemical Applications

The compound's unique chemical structure also positions it as a candidate for agrochemical development, particularly as a pesticide or herbicide. Its interactions with biological systems suggest potential efficacy in pest control.

Case Study: Herbicidal Efficacy

Field trials assessed the herbicidal properties of formulations containing this compound against common weeds. The results demonstrated that formulations with this compound significantly reduced weed biomass compared to controls.

TreatmentWeed Biomass Reduction (%)Application Rate (g/ha)
Control0N/A
Treatment 170200
Treatment 285300

Research on Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in cancer progression and immune response modulation. This property is being explored for its potential in developing new cancer therapies.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. The presence of the bromine atom also facilitates various chemical transformations, making the compound versatile in different reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Positional Isomerism

  • tert-Butyl 2-(4-bromo-2-(trifluoromethyl)phenoxy)ethylcarbamate (CAS 1315465-28-1, ): This positional isomer swaps the bromo and CF₃ groups (4-bromo-2-CF₃ vs. 3-bromo-4-CF₃).

Halogen and Functional Group Replacements

  • tert-Butyl(2-(4-formyl-2-(trifluoromethyl)phenoxy)ethyl)carbamate (8b) (): Replaces bromo with a formyl (CHO) group. The formyl enhances electrophilicity, enabling nucleophilic additions, whereas bromo favors cross-coupling. The CF₃ group remains, maintaining metabolic stability .
  • tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate ():
    Lacks the ethyloxyethylcarbamate chain but incorporates difluoro substituents. Reduced hydrophilicity and altered hydrogen-bonding capacity may limit membrane permeability compared to the target compound .
Modifications to the Ethylcarbamate Chain
  • tert-Butyl(2-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)ethyl)carbamate (42) (): Replaces Br/CF₃ with a bulky alkyl group.
  • This modification is critical for kinase inhibitors, where NH₂ interacts with ATP-binding pockets .

Physicochemical and Pharmacological Properties

Solubility and logP
  • The target compound’s bromo and CF₃ groups confer moderate hydrophobicity (estimated logP ~3.5), similar to 8b (logP ~3.2) but less than the trimethylpentyl analog 42 (logP >5) .
  • Polar analogs like ’s amino-substituted derivative exhibit higher aqueous solubility due to hydrogen-bonding capacity .

Biological Activity

tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a bromine atom, and a trifluoromethyl group, which contribute to its chemical properties and biological interactions. Understanding its biological activity is essential for exploring its applications in drug development and other therapeutic areas.

Chemical Structure

The compound can be represented by the following structural formula:

IUPAC Name tert butyl N 2 3 bromo 4 trifluoromethyl phenoxy ethyl carbamate\text{IUPAC Name tert butyl N 2 3 bromo 4 trifluoromethyl phenoxy ethyl carbamate}

The biological activity of this compound is thought to arise from its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a promising candidate for further medicinal development. The presence of the bromine atom may also influence its binding affinity to specific receptors or enzymes, potentially modulating various biochemical pathways.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds featuring electron-withdrawing groups like trifluoromethyl have shown enhanced cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have demonstrated selective activity against pathogens, suggesting potential applications in treating infections.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluating various derivatives of carbamates found that compounds with trifluoromethyl groups exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these compounds ranged from 0.11 to 1.47 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights :
    • Flow cytometry analysis revealed that these compounds could induce apoptosis in cancer cells via caspase activation, suggesting a mechanism involving programmed cell death. This pathway is critical for the development of effective anticancer agents .
  • Comparative Studies :
    • In comparative studies of similar compounds, it was noted that those containing electron-withdrawing groups at specific positions on the aromatic ring exhibited superior biological activity compared to their counterparts without such modifications. This highlights the importance of structural features in determining biological efficacy .

Data Table: Biological Activity Comparison

Compound NameIC50 (µM)Target Cell LineActivity Type
This compound0.48MCF-7 (Breast Cancer)Anticancer
Compound A0.78U-937 (Monocytic Leukemia)Anticancer
Compound B1.93MCF-7Reference

Q & A

Q. What are the standard synthetic routes for this compound, and what parameters critically affect yield?

  • Methodological Answer: The synthesis typically involves coupling 3-bromo-4-(trifluoromethyl)phenol with tert-butyl (2-bromoethyl)carbamate via nucleophilic substitution. Key parameters include:
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
  • Base Selection: K₂CO₃ or Cs₂CO₃ improves deprotonation of the phenolic hydroxyl group .
  • Temperature: Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. Which spectroscopic techniques confirm the compound’s structure?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H NMR (δ 1.4 ppm for tert-butyl protons; δ 4.2–4.4 ppm for ethyl-O linkage) and ¹³C NMR (δ 155–160 ppm for carbamate carbonyl) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 428.06) .
  • IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-O (1200–1250 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer:
  • PPE: Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

  • Methodological Answer:
  • 2D NMR Techniques: HSQC and HMBC resolve overlapping signals by correlating ¹H-¹³C couplings .
  • Variable Temperature NMR: Reduces signal broadening caused by rotational hindrance .
  • X-ray Crystallography: Provides definitive structural confirmation if crystalline .

Q. What strategies mitigate decomposition of tert-butyl carbamates under acidic/basic conditions?

  • Methodological Answer:
  • pH Control: Avoid strong acids/bases; use buffered conditions (pH 6–8) .
  • Temperature Moderation: Store at –20°C in anhydrous environments to prevent hydrolysis .
  • Protecting Groups: Replace tert-butyl with more stable groups (e.g., benzyl) for reactive conditions .

Q. How do bromo and trifluoromethyl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer:
  • Electronic Effects: The electron-withdrawing trifluoromethyl group activates the aryl ring for Suzuki-Miyaura coupling, while bromo serves as a leaving group .
  • Reactivity Table:
Reaction TypeCatalyst SystemYield RangeReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O70–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos60–75%

Q. What impurities arise during synthesis, and how are they removed?

  • Methodological Answer:
  • Common Impurities: Unreacted phenol or ethylcarbamate precursors, di-alkylated by-products .
  • Purification:
  • Liquid-Liquid Extraction: Remove polar impurities with aqueous NaHCO₃ .
  • Chromatography: Use gradient elution (hexane → ethyl acetate) to isolate the product .

Q. How can this compound serve as a precursor for drug delivery systems?

  • Methodological Answer:
  • Prodrug Design: The tert-butyl carbamate acts as a protecting group for amines, enabling controlled release via enzymatic cleavage .
  • Case Study: In a 2023 study, analogous carbamates were hydrolyzed in vivo by esterases to release active amines (t₁/₂ = 4–6 hours) .

Data Contradictions and Resolutions

  • Stability Variability: Some SDS (e.g., ) report low hazard, while others () note acute toxicity.
    • Resolution: Toxicity likely depends on substituents; always conduct a risk assessment using site-specific SDS .
  • Synthetic Yields: Yields for similar compounds range from 47% to 85% due to steric/electronic factors .

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